

CAS number 352535-96-7 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1332972

[Get Quote](#)

An In-depth Technical Guide to (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS Number: 352535-96-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and primary biological application of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. The content herein is curated for professionals in the fields of chemical research and pharmaceutical development.

Core Properties

(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a synthetic organoboron compound increasingly utilized as a key building block in the development of therapeutic agents. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are advantageous in medicinal chemistry.

Table 1: Physicochemical Properties of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

Property	Value
CAS Number	352535-96-7
Molecular Formula	C ₇ H ₅ BF ₄ O ₂
Molecular Weight	207.92 g/mol
Melting Point	104-109 °C
Appearance	White to off-white solid
Synonyms	2-Fluoro-5-(trifluoromethyl)benzeneboronic acid

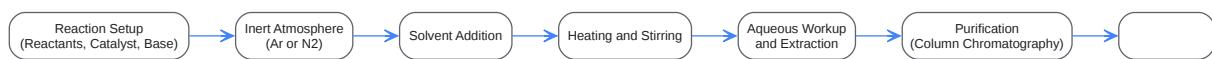
Synthesis and Reactivity

(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is primarily employed as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction using (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. It is important to note that reaction conditions may require optimization based on the specific coupling partner.

Materials:


- Aryl or heteroaryl halide (e.g., bromide, iodide)
- (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

- Inert gas atmosphere (Argon or Nitrogen)

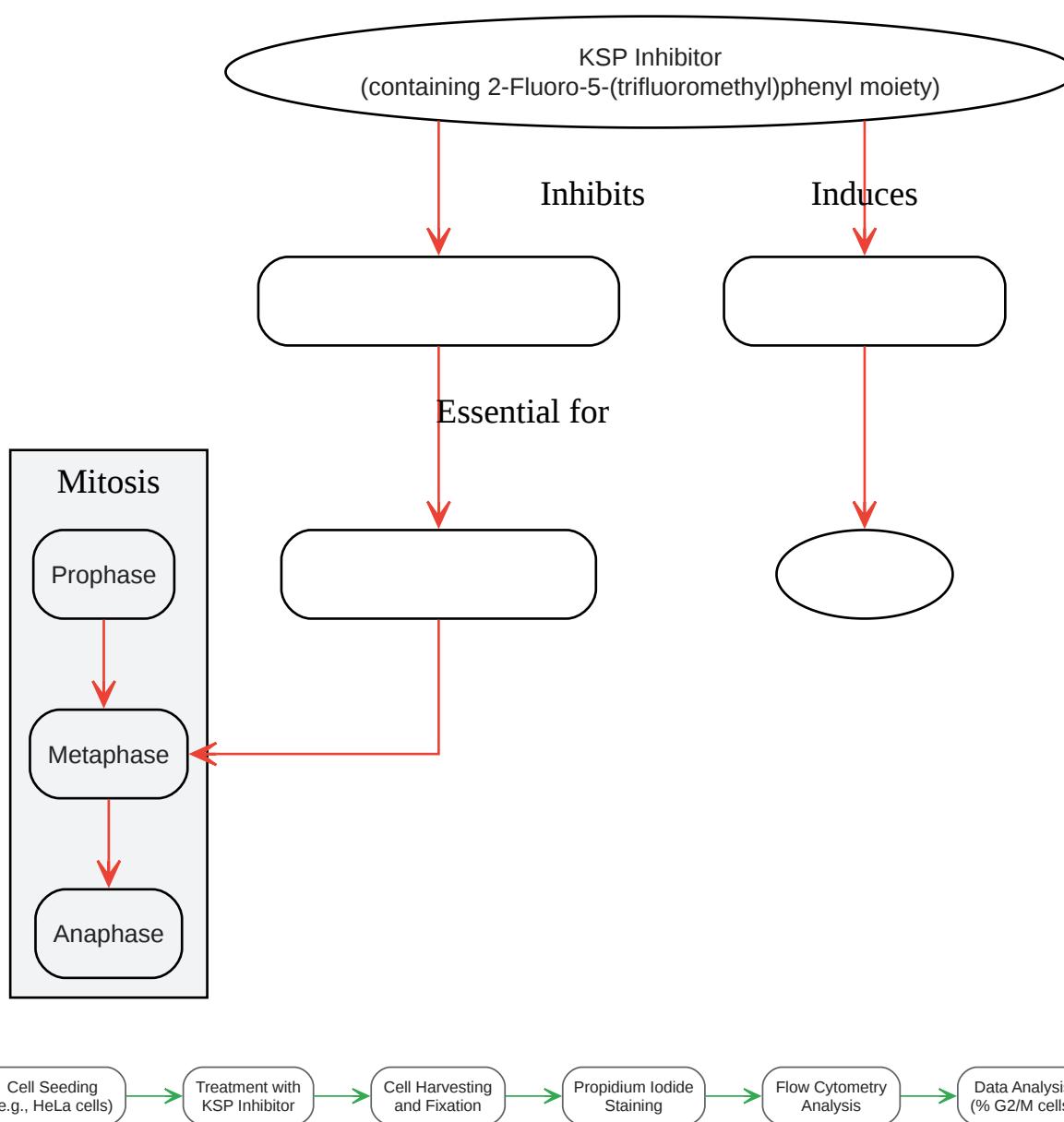
Procedure:

- To a flame-dried reaction vessel, add the aryl or heteroaryl halide, (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, palladium catalyst, and base.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.


Biological Activity: Inhibition of Kinesin Spindle Protein (KSP)

The primary and most significant application of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in drug discovery is as a key structural component of Kinesin Spindle Protein (KSP) inhibitors. KSP, also known as Eg5 or KIF11, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells. This makes KSP a compelling target for anticancer therapies.

Mechanism of Action of KSP Inhibitors

KSP inhibitors are allosteric inhibitors that bind to a pocket in the motor domain of the KSP protein, distinct from the ATP and microtubule binding sites. This binding event prevents the conformational changes necessary for ATP hydrolysis and movement along microtubules. The resulting cellular phenotype is characterized by the inability of centrosomes to separate, leading to the formation of a "mono-aster" spindle. This activates the spindle assembly checkpoint, ultimately inducing cell death.

Diagram 2: Signaling Pathway of KSP Inhibition

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [CAS number 352535-96-7 properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332972#cas-number-352535-96-7-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com